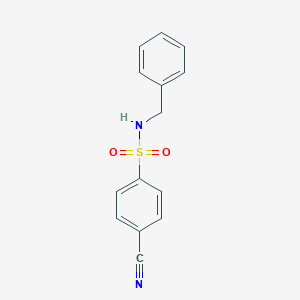
N-benzyl-4-cyanobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-cyanobenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic commonly used in the treatment of bacterial infections. It was first synthesized in the early 1960s and has since become a widely used antibiotic due to its effectiveness in treating a variety of bacterial infections.
Mecanismo De Acción
N-benzyl-4-cyanobenzenesulfonamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacterial growth is inhibited. N-benzyl-4-cyanobenzenesulfonamide specifically targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
N-benzyl-4-cyanobenzenesulfonamide has been found to have minimal toxicity in humans. However, it can cause adverse reactions in some individuals, including skin rashes, fever, and gastrointestinal disturbances. It is also known to have potential interactions with other medications, particularly those that affect the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic in laboratory experiments due to its effectiveness against a wide range of bacterial infections. However, it does have limitations in terms of its specificity, as it can also inhibit the growth of beneficial bacteria. It is also important to note that the use of antibiotics in laboratory experiments can contribute to the development of antibiotic resistance.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide. One area of research is the development of new antibiotics that are more specific and have fewer side effects. Another area of research is the study of the mechanisms of antibiotic resistance and the development of strategies to combat it. Additionally, there is a need for further research into the long-term effects of antibiotic use on human health and the environment.
Conclusion:
In conclusion, N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the synthesis of folic acid in bacteria and has been found to be effective against a wide range of bacterial infections. While it has minimal toxicity in humans, it can cause adverse reactions in some individuals and has limitations in terms of its specificity. There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide, including the development of new antibiotics and the study of antibiotic resistance.
Métodos De Síntesis
The synthesis of N-benzyl-4-cyanobenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-benzyl-4-aminobenzenesulfonamide, which is then oxidized with potassium permanganate to produce N-benzyl-4-cyanobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-benzyl-4-cyanobenzenesulfonamide has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin and soft tissue infections. It is also commonly used in combination with other antibiotics to treat more severe infections.
Propiedades
Nombre del producto |
N-benzyl-4-cyanobenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H12N2O2S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
N-benzyl-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)19(17,18)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
Clave InChI |
BXPHUDHQIDMXCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)